Broader Substrate Scope: Simultaneous Alcohol and Amine Labeling vs. Amine-Only Reagents
Pyrene-1-carbonyl fluoride (PCF) derivatizes both primary/phenolic hydroxyl groups and primary amines [1], whereas 7-dimethylaminocoumarin-3-carbonyl fluoride (MACF), another acid fluoride reagent, labels only primary and secondary amines [2]. This substrate scope advantage is demonstrated by the formation of fluorescent pyrene esters with corticosteroids and fluorescent pyrene amides with primary amines.
| Evidence Dimension | Substrate scope (functional groups labeled) |
|---|---|
| Target Compound Data | Primary alcohols, phenolic hydroxyls, primary amines |
| Comparator Or Baseline | MACF: primary and secondary amines only |
| Quantified Difference | PCF labels 3 functional group classes vs. 1 for MACF |
| Conditions | PCF: dichloromethane (alcohols, 100°C, 30 min) or acetonitrile (amines, rt, 2 min); MACF: aqueous 70% acetonitrile, 20°C, 30 s |
Why This Matters
A single reagent for both alcohols and amines reduces inventory complexity and enables multi-analyte profiling in complex biological matrices without switching derivatization chemistry.
- [1] Fujino H, Goya S. [Fluorescence label of alcohols and amines with pyrene-1-carbonyl fluoride]. Yakugaku Zasshi. 1991 Aug;111(8):463-7. PMID: 1795231. View Source
- [2] 7-Dimethylaminocoumarin-3-carbonyl fluoride: synthesis and reactivity as a fluorescent derivatization reagent for amines. Yakugaku Zasshi. 1990;110(9):693-696. View Source
